REACTION_SMILES
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[Br:1][c:2]1[cH:3][cH:4][c:5]2[c:6]([n:7]1)[n:8](-[c:11]1[cH:12][cH:13][cH:14][cH:15][c:16]1[CH:17]=[O:18])[cH:9][cH:10]2.[K+:26].[O:19]1[CH2:20][CH2:21][O:22][CH2:23][CH2:24]1.[OH-:25]>>[Br:1][c:2]1[cH:3][cH:4][c:5]2[c:6]([n:7]1)[nH:8][cH:9][cH:10]2
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Name
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O=Cc1ccccc1-n1ccc2ccc(Br)nc21
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1ccccc1-n1ccc2ccc(Br)nc21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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Brc1ccc2cc[nH]c2n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |